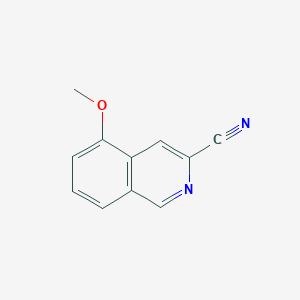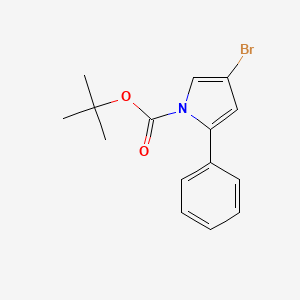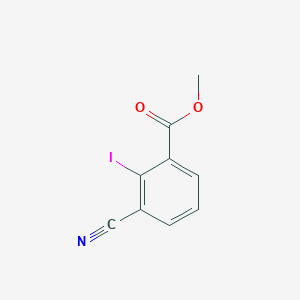![molecular formula C8H5Br2N3O B13673358 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound characterized by the presence of bromine atoms at the 4th and 6th positions of the pyrazolo[1,5-a]pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-methyl ester
Comparison: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, the carboxamide group enhances its solubility and potential for hydrogen bonding interactions, making it more suitable for certain applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H5Br2N3O |
|---|---|
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5Br2N3O/c9-4-1-6(10)7-5(8(11)14)2-12-13(7)3-4/h1-3H,(H2,11,14) |
Clave InChI |
SREHNOIKGMZROT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2C=C1Br)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)


![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)




![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
